Ethyl 1-ethyl-1,4-dihydro-4-oxo-7-(4-pyridyl)quinoline-3-carboxylate
Overview
Description
Ethyl 1-ethyl-1,4-dihydro-4-oxo-7-(4-pyridyl)quinoline-3-carboxylate is a quinoline derivative known for its diverse applications in scientific research and industry. This compound is characterized by its unique structure, which includes a quinoline core substituted with an ethyl group, a pyridyl group, and an ethyl ester functional group. It is often studied for its potential biological activities and its role as an intermediate in the synthesis of various pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-ethyl-1,4-dihydro-4-oxo-7-(4-pyridyl)quinoline-3-carboxylate typically involves multi-step organic reactions. One common method starts with the reaction of ethyl acetoacetate with 4-chloroquinoline under basic conditions to form the quinoline core. This intermediate is then subjected to further reactions, including alkylation with ethyl iodide and cyclization to introduce the pyridyl group. The final step involves esterification to form the ethyl ester functional group .
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions to increase yield and purity. This includes the use of high-purity reagents, controlled temperature and pressure conditions, and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-ethyl-1,4-dihydro-4-oxo-7-(4-pyridyl)quinoline-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline core to dihydroquinoline derivatives.
Substitution: Electrophilic substitution reactions can introduce different substituents on the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophilic reagents like halogens and nitro compounds are used under acidic or basic conditions.
Major Products
The major products formed from these reactions include various substituted quinolines, dihydroquinolines, and quinoline N-oxides, which are valuable intermediates in pharmaceutical synthesis .
Scientific Research Applications
Ethyl 1-ethyl-1,4-dihydro-4-oxo-7-(4-pyridyl)quinoline-3-carboxylate has numerous applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as an intermediate in the synthesis of drugs targeting various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Ethyl 1-ethyl-1,4-dihydro-4-oxo-7-(4-pyridyl)quinoline-3-carboxylate involves its interaction with specific molecular targets. The quinoline core can intercalate with DNA, disrupting its function and leading to cell death. Additionally, the compound can inhibit enzymes involved in DNA replication and repair, making it a potential anticancer agent .
Comparison with Similar Compounds
Similar Compounds
Rosoxacin: A quinoline derivative with similar antimicrobial properties.
Levofloxacin: Another quinoline-based compound used as an antibiotic.
Ciprofloxacin: A widely used fluoroquinolone antibiotic.
Uniqueness
Ethyl 1-ethyl-1,4-dihydro-4-oxo-7-(4-pyridyl)quinoline-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ethyl ester functional group enhances its solubility and bioavailability, making it a valuable intermediate in drug synthesis .
Biological Activity
Ethyl 1-ethyl-1,4-dihydro-4-oxo-7-(4-pyridyl)quinoline-3-carboxylate, a compound with the CAS number 40034-46-6, has garnered attention due to its diverse biological activities. This article delves into the compound's pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.
Molecular Structure:
- Molecular Formula: C19H18N2O3
- Molecular Weight: 322.36 g/mol
- IUPAC Name: Ethyl 1-ethyl-4-oxo-7-(pyridin-4-yl)-1,4-dihydroquinoline-3-carboxylate
Antimicrobial Activity
This compound exhibits significant antimicrobial properties. Studies indicate that it demonstrates effectiveness against various bacterial strains. For instance, a study reported an MIC (Minimum Inhibitory Concentration) of 32 µg/mL against Staphylococcus aureus and Escherichia coli .
Antitumor Activity
The compound has also been evaluated for its anticancer potential. Research shows that it inhibits the growth of several cancer cell lines, including breast (MCF7) and lung (A549) cancer cells. The IC50 values for these cell lines were reported at 15 µM and 20 µM respectively, indicating promising cytotoxic effects .
The proposed mechanism of action involves the inhibition of topoisomerase II, an essential enzyme for DNA replication and transcription. By interfering with this enzyme's activity, the compound induces apoptosis in cancer cells . Additionally, it has been suggested that the presence of the pyridine ring enhances its interaction with biological targets due to increased lipophilicity .
Data Table: Summary of Biological Activities
Case Studies
Case Study 1: Antitumor Efficacy
In a controlled study published in Journal of Medicinal Chemistry, researchers synthesized various derivatives of this compound. The derivatives were tested against multiple cancer cell lines. The study concluded that modifications to the pyridine ring significantly affected cytotoxicity, with certain derivatives showing enhanced potency compared to the parent compound .
Case Study 2: Mechanistic Insights
A mechanistic study published in Bioorganic & Medicinal Chemistry Letters explored the interaction of the compound with topoisomerase II. The findings revealed that this compound binds to the enzyme's active site, inhibiting its function and leading to increased DNA damage in cancer cells .
Properties
IUPAC Name |
ethyl 1-ethyl-4-oxo-7-pyridin-4-ylquinoline-3-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O3/c1-3-21-12-16(19(23)24-4-2)18(22)15-6-5-14(11-17(15)21)13-7-9-20-10-8-13/h5-12H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHZAFYAURIOSNE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=O)C2=C1C=C(C=C2)C3=CC=NC=C3)C(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70193094 | |
Record name | Ethyl 1-ethyl-1,4-dihydro-4-oxo-7-(4-pyridyl)quinoline-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70193094 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
40034-46-6 | |
Record name | Ethyl 1-ethyl-1,4-dihydro-4-oxo-7-(4-pyridinyl)-3-quinolinecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=40034-46-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 1-ethyl-1,4-dihydro-4-oxo-7-(4-pyridyl)quinoline-3-carboxylate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040034466 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethyl 1-ethyl-1,4-dihydro-4-oxo-7-(4-pyridyl)quinoline-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70193094 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl 1-ethyl-1,4-dihydro-4-oxo-7-(4-pyridyl)quinoline-3-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.766 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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